molecular formula C17H14N4O B11453378 2-{4-amino-6-[(E)-2-phenylethenyl]-1,3,5-triazin-2-yl}phenol

2-{4-amino-6-[(E)-2-phenylethenyl]-1,3,5-triazin-2-yl}phenol

Cat. No.: B11453378
M. Wt: 290.32 g/mol
InChI Key: OLJQLOAOEAIODW-ZHACJKMWSA-N
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Description

2-{4-AMINO-6-[(1E)-2-PHENYLETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-AMINO-6-[(1E)-2-PHENYLETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.

    Introduction of the Phenylethenyl Group: The phenylethenyl group can be introduced through a Heck reaction, where a phenyl halide reacts with an alkene in the presence of a palladium catalyst.

    Attachment of the Phenol Group: The phenol group can be introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{4-AMINO-6-[(1E)-2-PHENYLETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas can be used.

    Substitution: Nucleophiles such as amines and thiols can react with the triazine ring under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

2-{4-AMINO-6-[(1E)-2-PHENYLETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{4-AMINO-6-[(1E)-2-PHENYLETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-{4-AMINO-6-[(1E)-2-PHENYLETHENYL]-1,3,5-TRIAZIN-2-YL}ANILINE: Similar structure but with an aniline group instead of a phenol group.

    2-{4-AMINO-6-[(1E)-2-PHENYLETHENYL]-1,3,5-TRIAZIN-2-YL}THIOL: Similar structure but with a thiol group instead of a phenol group.

Uniqueness

The presence of the phenol group in 2-{4-AMINO-6-[(1E)-2-PHENYLETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL imparts unique chemical properties, such as increased reactivity towards oxidation and the ability to form hydrogen bonds

Properties

Molecular Formula

C17H14N4O

Molecular Weight

290.32 g/mol

IUPAC Name

2-[4-amino-6-[(E)-2-phenylethenyl]-1,3,5-triazin-2-yl]phenol

InChI

InChI=1S/C17H14N4O/c18-17-20-15(11-10-12-6-2-1-3-7-12)19-16(21-17)13-8-4-5-9-14(13)22/h1-11,22H,(H2,18,19,20,21)/b11-10+

InChI Key

OLJQLOAOEAIODW-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC(=NC(=N2)N)C3=CC=CC=C3O

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=NC(=N2)N)C3=CC=CC=C3O

Origin of Product

United States

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